N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a compound that has been studied in the field of medicinal chemistry . It is a derivative of phenoxy acetamide . This compound has been synthesized and studied for its potential pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the use of various chemical techniques and computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, and this compound was one of them .Molecular Structure Analysis
The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The structure is complex and involves multiple functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require a deep understanding of organic chemistry . The reactions involve the use of various reagents and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure and the functional groups it contains . These properties can influence its behavior in biological systems and its pharmacological activities .Aplicaciones Científicas De Investigación
Theoretical Investigation of Antimalarial Sulfonamides
Researchers Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including N-(phenylsulfonyl)acetamide, through in vitro studies and ADMET characterization. These compounds demonstrated potent antimalarial properties, with select derivatives showing high selectivity and low cytotoxicity, suggesting potential for COVID-19 drug applications due to their binding affinity against SARS-CoV-2 main protease and spike glycoprotein (Fahim & Ismael, 2021).
Pharmaceutical Patents Reflecting Sulfonamide Applications
Dr. Valentin Habernickel (2002) discussed the patent landscape of compounds including pyridazino(4,5-b)indole-1-acetamide derivatives, highlighting their diverse pharmaceutical activities such as cardiac, nephrotropic, and neuroprotective applications. This study emphasizes the ongoing innovation in synthesizing compounds with significant therapeutic potential (Habernickel, 2002).
Biological Screening of Benzyl and Sulfonyl Derivatives
Khan et al. (2019) synthesized and evaluated the biological activity of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) for their antibacterial, antifungal, and anthelmintic effects. Their work demonstrates the compounds' significant potential as bioactive agents, supported by molecular docking studies (Khan et al., 2019).
Electrophilic Amination in Amino Acid Derivatives Synthesis
Hannachi et al. (2004) developed a methodology for the efficient electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridines. This process facilitates the synthesis of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, underscoring the chemical versatility of sulfonamide-based compounds in synthesizing complex amino acid derivatives (Hannachi et al., 2004).
Novel Pyridazine Derivatives as Antimicrobial Agents
Al-Kamali and Al-Hazmi (2014) investigated the synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives containing sulfonamido moieties. These compounds displayed promising antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-4-24(5-2)19-10-11-20(23-22-19)25-12-14-26(15-13-25)30(28,29)18-8-6-17(7-9-18)21-16(3)27/h6-11H,4-5,12-15H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFURGOESCPMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.